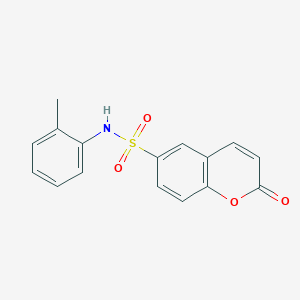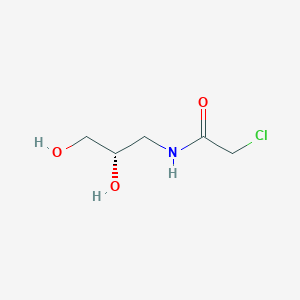
(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide
Vue d'ensemble
Description
The compound “(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide” is a chlorinated acetamide with a dihydroxypropyl group. Acetamides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. The dihydroxypropyl group suggests the presence of two hydroxyl (-OH) groups on a three-carbon propyl chain .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide” were not found, a related compound, enantiomerically pure N-(2,3-dihydroxypropyl)arylamides, has been synthesized efficiently with good overall yields in a two-step process .Applications De Recherche Scientifique
Chemical Structure and Reactions
One aspect of research on compounds related to (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide involves the study of their chemical structure and reactions. For example, a study by Helliwell et al. (2011) explores the reaction of a similar compound, 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, focusing on the chemical structure and bonding mechanisms (Helliwell, M. et al., 2011).
Metabolism and Bioactivity in Biological Systems
Research also encompasses how such compounds are metabolized and their bioactivity. Coleman et al. (2000) examined the comparative metabolism of chloroacetamide herbicides, which are structurally related to (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide, in human and rat liver microsomes (Coleman, S. et al., 2000). Additionally, studies on acetochlor, another structurally related compound, provide insights into its adsorption and bioactivity in soil environments, as researched by Weber and Peter (1982) (Weber, J. & Peter, C. J., 1982).
Herbicidal and Environmental Impact
The environmental impact and herbicidal properties of compounds similar to (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide are also significant areas of study. For instance, research by Clark and Goolsby (1999) on the occurrence and transport of acetochlor in streams highlights the environmental aspects of such compounds (Clark, G. M. & Goolsby, D., 1999).
Pharmacological and Antimicrobial Studies
Research into the pharmacological properties and antimicrobial activity is also relevant. Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from compounds structurally related to (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide, evaluating their antimicrobial activities (Fuloria, N. et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[(2S)-2,3-dihydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSYGFEOPUIFD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464012 | |
| Record name | (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide | |
CAS RN |
847805-29-2 | |
| Record name | (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)
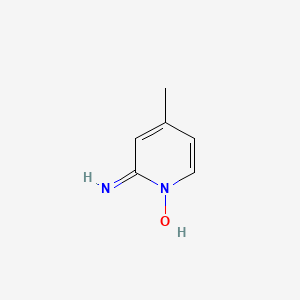
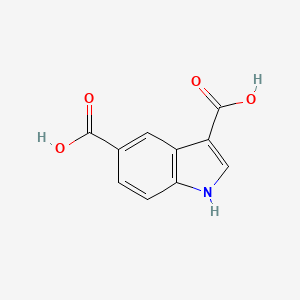

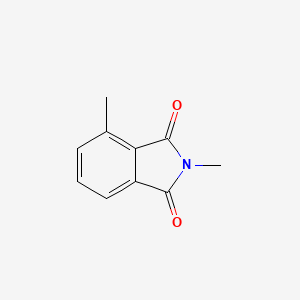


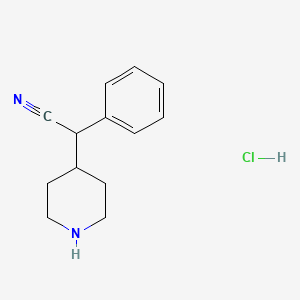


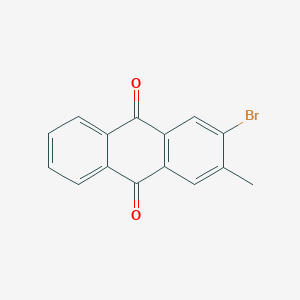
![N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B3057691.png)
